
Crocin, for microscopy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crocin is a glycosylated apocarotenoid pigment predominantly found in saffron, derived from the red stigma of the Crocus sativus plant. It is known for its vibrant color and bioactive properties, making it a valuable compound in various fields, including microscopy .
准备方法
Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully established a microbial pathway for synthesizing crocin and its derivatives . This method employs glycerol as the primary carbon source and involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .
Industrial Production Methods: Industrial production of crocin typically involves the extraction from saffron, which requires a significant number of flowers and is influenced by environmental factors. The microbial synthesis method offers a more sustainable and efficient alternative, with substantial yields achieved through genetic modifications and enzyme overexpression .
化学反应分析
Types of Reactions: Crocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving crocin include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products Formed: The major products formed from the reactions involving crocin include its derivatives, such as crocetin and glycosylated forms of crocetin. These derivatives have distinct properties and applications in various fields .
科学研究应用
Crocin has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a reference standard for detecting its presence in extracts using high-performance liquid chromatography . In biology and medicine, crocin is investigated for its antioxidant, anti-inflammatory, anticancer, and antidepressant qualities . It has shown protective effects against doxorubicin-induced nephrotoxicity in rats and has been tested for its antitumor effects and role in promoting autophagy and apoptosis in cervical cancer . Additionally, crocin is incorporated into functional foods to enhance their stability and nutritional value .
作用机制
The mechanism of action of crocin is complex and involves multiple pathways. It includes the inhibition of DNA and RNA synthesis, suppression of cell invasion and metastasis, targeting of cellular topoisomerase and microtubules, induction of apoptosis, suppression of telomerase activity, reduction of oxidative stress, and epigenetic effects . Crocin also modulates the VEGF/VEGFR2 signaling pathway, inhibiting angiogenesis and endothelial cell migration .
相似化合物的比较
Crocin is often compared with its aglycone, crocetin, another carotenoid isolated from saffron. Both compounds have similar bioactive properties, but crocetin has shown a higher ability to bind with VEGFR2 and is more effective in inhibiting angiogenesis . Other similar compounds include various glycosylated derivatives of crocetin, which differ in their glycosylation patterns and bioactive properties .
Conclusion
Crocin is a versatile compound with significant potential in various scientific research applications. Its unique bioactive properties, coupled with advancements in microbial synthesis methods, make it a valuable compound for further exploration and utilization in chemistry, biology, medicine, and industry.
属性
分子式 |
C46H68O23 |
|---|---|
分子量 |
989.0 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethyl-16-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]heptadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C46H68O23/c1-21(12-8-14-23(3)25(5)18-62-43-40(59)36(55)32(51)28(67-43)19-63-44-38(57)34(53)30(49)26(16-47)65-44)10-6-7-11-22(2)13-9-15-24(4)42(61)69-46-41(60)37(56)33(52)29(68-46)20-64-45-39(58)35(54)31(50)27(17-48)66-45/h6-15,26-41,43-60H,5,16-20H2,1-4H3/b7-6+,12-8+,13-9+,21-10-,22-11+,23-14-,24-15+/t26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,43-,44-,45-,46+/m1/s1 |
InChI 键 |
LUVDBMJRTUBHNX-RSXXRLSLSA-N |
手性 SMILES |
C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(/C)\C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
规范 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=C)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
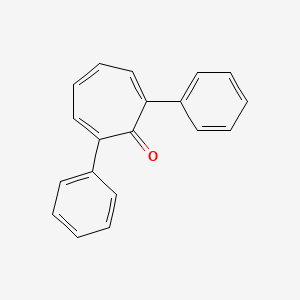
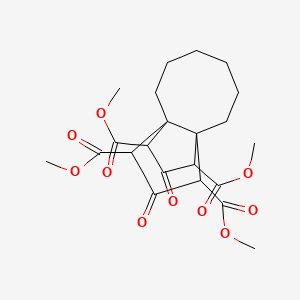
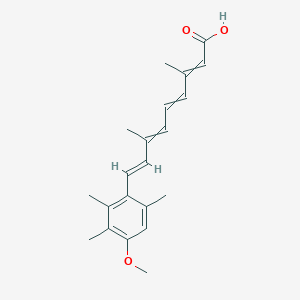
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
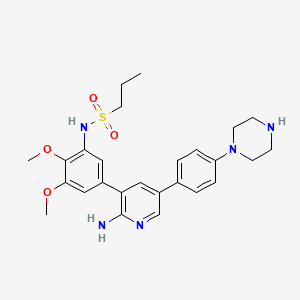
![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
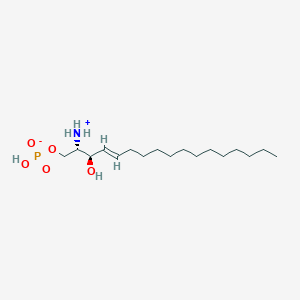
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)
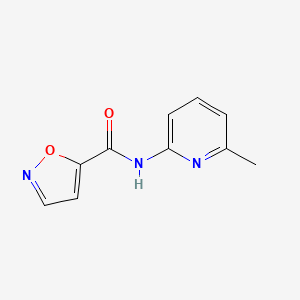

![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11936509.png)
